
2,6-dimethoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-methylbenzamide: is a chemical compound with the molecular formula C10H13NO3. Its systematic name reflects its structure: a benzene ring with two methoxy (OCH3) groups at positions 2 and 6, along with an amide functional group (CONHCH3) attached to the benzene ring. The compound’s CAS number is 21864-68-6 .
準備方法
Synthetic Routes: The synthetic preparation of 2,6-dimethoxy-N-methylbenzamide involves several steps. One common approach is via the reaction of 2,6-dimethoxyaniline with methyl chloroformate (CH3OCOCl) or methyl chloroacetate (CH3COCH2Cl) to form the amide linkage . The reaction proceeds as follows:
2,6-dimethoxyaniline+methyl chloroformate→this compound
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
化学反応の分析
Reactivity:
2,6-dimethoxy-N-methylbenzamide: can undergo various chemical reactions due to its functional groups. Some notable reactions include:
Substitution Reactions: The amide functional group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction processes.
Acylation: The amide group can be acylated using acyl chlorides or anhydrides.
Substitution: Reagents like ammonia or primary amines can replace the chlorine atom in the amide group, yielding substituted amides.
Oxidation: Mild oxidants like hydrogen peroxide (HO) can convert the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) can reduce the nitro group to an amine.
科学的研究の応用
2,6-dimethoxy-N-methylbenzamide: finds applications in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers study its interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The exact mechanism by which 2,6-dimethoxy-N-methylbenzamide exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways comprehensively.
類似化合物との比較
While 2,6-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern, other related compounds include:
- 2,3-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-4-methylbenzamide
特性
CAS番号 |
21864-68-6 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
2,6-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)9-7(13-2)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,11,12) |
InChIキー |
MHEJRFLROTWAKE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC=C1OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


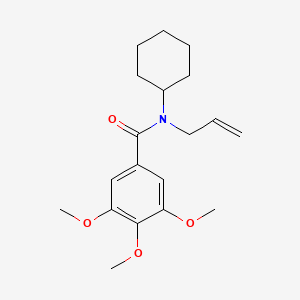
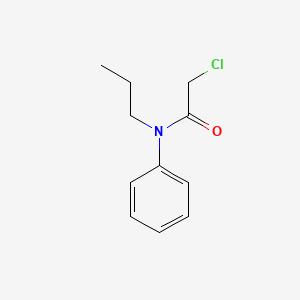
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
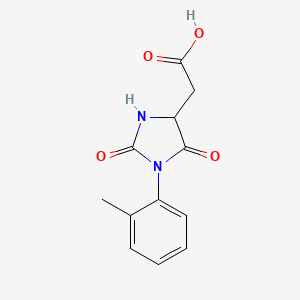
![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)
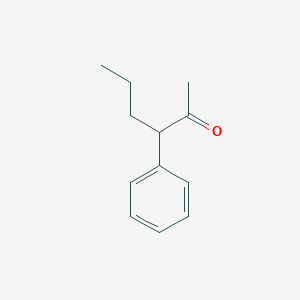
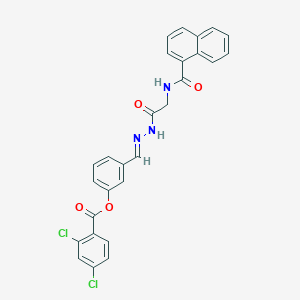
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)

![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
